
Ethyl 2-((1-oxo-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)propan-2-yl)thio)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a thiadiazole ring, which is a type of heterocyclic compound . Thiadiazoles are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Molecular Structure Analysis
The molecular structure of this compound would be based on the arrangement of its constituent parts, including the thiadiazole ring and the various functional groups attached to it .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties of thiadiazole derivatives include solubility in water and other polar solvents .
Applications De Recherche Scientifique
C15H17N3O3S2\mathrm{C_{15}H_{17}N_3O_3S_2}C15H17N3O3S2
and a molecular weight of 351.44 g/mol, has been primarily investigated for its potential in various fields. Below, I’ve outlined six distinct applications:- Key Points :
- Application : Quantum science contributes significantly to technological progress. It’s essential for sustainable development and global access to quantum education and opportunities .
Soil Remediation Using Surfactants
Quantum Science and Technology
Mécanisme D'action
Target of Action
Compounds with similar structures, such as those containing a thiadiazole ring, have been found to exhibit a broad range of biological activities . These activities include antimicrobial, antifungal, antiviral, and antitumor effects, suggesting that Ethyl 2-((1-oxo-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)propan-2-yl)thio)acetate may interact with a variety of cellular targets.
Mode of Action
It is known that compounds containing a thiadiazole ring can interact with their targets in various ways, leading to changes in cellular function . For instance, they may inhibit the activity of certain enzymes, disrupt cell membrane integrity, or interfere with DNA replication.
Pharmacokinetics
The compound’s solubility in various solvents suggests that it may be well-absorbed and distributed throughout the body
Result of Action
Based on the known activities of similar compounds, it may inhibit the growth of certain types of cells, disrupt cellular processes, and induce cell death .
Action Environment
The action, efficacy, and stability of Ethyl 2-((1-oxo-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)propan-2-yl)thio)acetate may be influenced by various environmental factors These could include the pH and temperature of the surrounding environment, the presence of other compounds, and the specific characteristics of the target cells
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-[1-oxo-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]propan-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S2/c1-3-21-12(19)9-22-10(2)13(20)16-15-18-17-14(23-15)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSSHAUYCIRFMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC(C)C(=O)NC1=NN=C(S1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

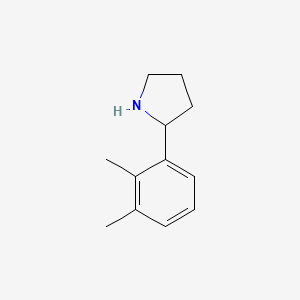
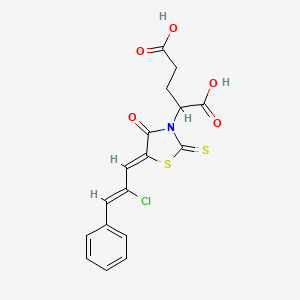
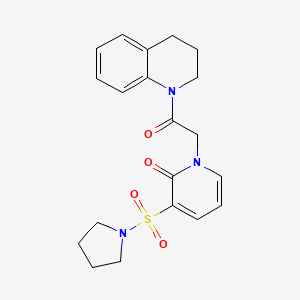

![N-(4-(methylthio)benzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2613113.png)
![4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2613116.png)
![4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2613117.png)
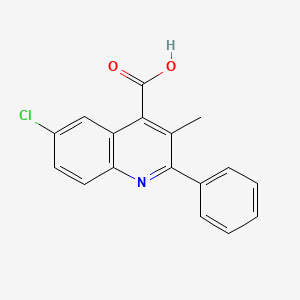
![(4S,8AS)-tetrahydro-1H,3H-spiro[pyrrolo[2,1-c][1,4]oxazine-4,5'-[1,3]oxazinane]](/img/structure/B2613119.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2613120.png)

![4-Oxo-4-{[(1-phenylcyclopentyl)methyl]amino}-butanoic acid](/img/structure/B2613122.png)
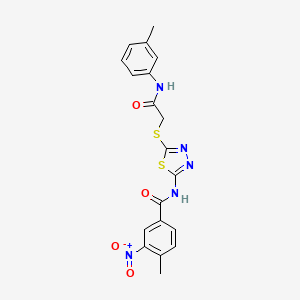
![2,4,6-trimethyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2613125.png)